molecular formula C10H6ClN5O B105211 Triazoxid CAS No. 72459-58-6

Triazoxid

Cat. No. B105211
CAS RN: 72459-58-6
M. Wt: 247.64 g/mol
InChI Key: IQGKIPDJXCAMSM-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that consist of a five-membered ring containing three nitrogen atoms. There are two isomeric forms of triazoles: 1,2,3-triazole and 1,2,4-triazole. These compounds are known for their broad biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The triazole ring can act as a bioisostere, mimicking different functional groups and enabling the design of new active molecules with diverse bioactivities, including antimicrobial, antiviral, and antitumor effects .

Synthesis Analysis

The synthesis of triazoles can be achieved through several methods, including the 1,3-dipolar cycloaddition, which is a widely used technique due to its efficiency and the ability to introduce various substituents around the triazole core. Triazolylidenes, a subclass of N-heterocyclic carbene ligands, are synthesized through regioselective [2 + 3] cycloaddition of alkynes and azides, followed by metallation. This method has been shown to produce triazoles with strong donor properties, which are useful in catalysis and other applications . Additionally, the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles has been highlighted for its relevance in creating compounds with a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of triazoles allows for a great coordination diversity, particularly when the triazole nucleus is substituted with additional donor groups. This structural feature enables triazoles to act as bridging ligands between two metal centers, which is beneficial in the design of new polynuclear metal complexes . The mesoionic character of triazolylidenes, for example, makes them stronger donors than traditional imidazol-2-ylidenes, which has implications for their electronic and structural characteristics .

Chemical Reactions Analysis

Triazoles can participate in various chemical reactions due to their ability to accommodate a broad range of substituents. They can be used as multifunctional linkers in the solid-phase synthesis of heterocycle libraries, where they facilitate the generation of diverse heterocyclic structures . The regioselective construction of novel benzoxazole-triazole derivatives through a one-pot sequential alkynylation and cycloaddition reaction is another example of the chemical versatility of triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoles make them appealing for a variety of applications. Their strong σ donor properties, ease of synthesis, and ability to form stable complexes with transition metals contribute to their widespread use. The presence of the triazole ring in a molecule can significantly enhance its biological activity, as seen in the synthesis of triazoles containing 1,3-dioxolane rings, which displayed fungicidal and plant growth regulant activities . The structural diversity of triazoles is also a key factor in their therapeutic applications, as they can be tailored to achieve higher efficacy with minimal side effects .

Scientific Research Applications

Triazoles in Medicinal Drugs

Triazole compounds are significant in the field of medicinal drugs due to their ability to bind with various enzymes and receptors in biological systems. They display diverse biological activities and are used in the treatment of diseases like cancer, infections, and more. These compounds have shown potential as both clinical drugs and candidates for new therapeutic applications. Their versatility and effectiveness make them a key area of research in medicinal chemistry (Zhou & Wang, 2012).

Triazoles in Physiological Research

Triazoles are increasingly utilized in physiological research, especially as plant growth retardants. They offer valuable insights into the regulation of terpenoid metabolism, which is related to phytohormones and sterols. This demonstrates their relevance in studying cell division, cell elongation, and senescence in plants (Grossmann, 1990).

Triazoles in Cancer Research

Research on triazoles has also expanded into cancer treatment. Studies on the mechanism of action of tumour inhibitory triazenes, which include triazole compounds, have shown that they possess a broad spectrum of anti-tumor action. These findings are important for developing new anticancer drugs and understanding their interactions with tumors (Audette et al., 1973).

Triazoles in Natural Product Modification

Triazoles have been used in the structural modification of natural products, leading to new classes of compounds with diverse medical applications. These include activities like anticancer, anti-inflammatory, antimicrobial, and more. The synthesis of triazole-containing natural product derivatives is a significant area of research in medicinal chemistry (Guo et al., 2021).

Triazoles in Biological Properties Research

Triazoles and their derivatives have notable biological properties such as antimicrobial, antiviral, and anti-inflammatory activities. They play a significant role in various scientific disciplines like organocatalysis, agrochemicals, and materials science. The broad range of therapeutic applications underscores the importance of triazoles in scientific research (Matin et al., 2022).

Safety And Hazards

Triazoxid is classified as Acute toxicity, Oral (Category 3), H301 Acute toxicity, Inhalation (Category 3), H331 . It is toxic if swallowed or if inhaled .

properties

IUPAC Name

7-chloro-3-imidazol-1-yl-1-oxido-1,2,4-benzotriazin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN5O/c11-7-1-2-8-9(5-7)16(17)14-10(13-8)15-4-3-12-6-15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGKIPDJXCAMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)[N+](=NC(=N2)N3C=CN=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058169
Record name Triazoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triazoxide

CAS RN

72459-58-6
Record name Triazoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72459-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triazoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine 1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIAZOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C2N58DT4P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
D Foqué, W Devarrewaere, P Verboven… - Pest management …, 2017 - Wiley Online Library
BACKGROUND Apart from particle size, drift of abraded seed particles during sowing is mainly affected by two other physical properties, viz. particle shape and envelope density. The …
Number of citations: 13 onlinelibrary.wiley.com
W Schwack - Instrumental Thin-Layer Chromatography, 2015 - Elsevier
The options and limits of instrumental TLC in the field of environmental analysis are briefly reviewed, while promising examples of application were selected from the literature. They …
Number of citations: 2 www.sciencedirect.com
D Foqué, W Devarrewaere, B Beck, D Dekeyser… - Asp Appl …, 2016 - researchgate.net
Bee mortality incidents observed in several countries placed a spotlight on a new pathway through which pesticides could get into the environment and cause problems: the emission of …
Number of citations: 2 www.researchgate.net
A Hlasko-Nasalska, D Zaluski… - Acta Scientiarum …, 2012 - bibliotekanauki.pl
The aim of the research was determination of the relationship between agrotechnical factors and the yield of winter malting barley cv. Corbie. Grain yield and its components were …
Number of citations: 2 bibliotekanauki.pl
D Foqué, IKA Zwertvaegher… - Pest management …, 2017 - Wiley Online Library
BACKGROUND Particle size is one of the most important properties affecting the driftability and behaviour of dust particles abraded from pesticide dressed seeds during sowing. Three …
Number of citations: 15 onlinelibrary.wiley.com
BM Gawlik, A Kettrup, H Muntau - Chemosphere, 2000 - Elsevier
The European reference soil set was introduced as common basis for a better comparability of soil sorption data measured within the framework of chemical testing of environmental …
Number of citations: 26 www.sciencedirect.com
J Robles-Molina, FJ Lara-Ortega… - … of Chromatography A, 2014 - Elsevier
This article describes the development and validation of a liquid chromatography high-resolution mass spectrometry method for the simultaneous determination of over 400 multi-class …
Number of citations: 151 www.sciencedirect.com
L Membrado, VL Cebolla, C Jarne, R Garriga… - Instrumental Thin-Layer …, 2015 - Elsevier
Multiple development is a promising path to improved separations by thin-layer chromatography (TLC). It offers enhanced resolution for samples of wide polarity, but requires complex …
Number of citations: 11 www.sciencedirect.com
BM Gawlik, A Kettrup, H Muntau - Science of the total environment, 1999 - Elsevier
In order to ensure the supply of European reference soils — the so-called EUROSOILS — to laboratories engaged in soil sorption studies, the European Commission’s JRC introduced …
Number of citations: 14 www.sciencedirect.com
JM Bermúdez-Saldaña, L Escuder-Gilabert… - TrAC Trends in …, 2006 - Elsevier
Soil-sorption coefficient (K OC ) assessment is essential before placing a new chemical substance on the market. Since experimental K OC measurements are tedious, time-consuming …
Number of citations: 18 www.sciencedirect.com

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